molecular formula C21H23NO5 B3684979 (4-Nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate

(4-Nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate

Cat. No.: B3684979
M. Wt: 369.4 g/mol
InChI Key: IMNOOGASNUNYLA-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate is an organic compound that features a nitrophenyl group and a cyclohexylphenoxy group connected through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate typically involves the esterification of (4-Nitrophenyl)methanol with 2-(4-cyclohexylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in (4-Nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Chemistry

In chemistry, (4-Nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It can also serve as a model compound for investigating the behavior of nitrophenyl and cyclohexylphenoxy groups in biological systems.

Medicine

Potential applications in medicine include the development of prodrugs, where the compound can be modified to release active pharmaceutical ingredients upon metabolic activation. Its structural features may also be explored for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexylphenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl acetate: Lacks the cyclohexylphenoxy group, making it less hydrophobic.

    2-(4-Cyclohexylphenoxy)acetic acid: Lacks the nitrophenyl group, reducing its electron-withdrawing capability.

    (4-Nitrophenyl)methyl 2-(4-methylphenoxy)acetate: Contains a methyl group instead of a cyclohexyl group, altering its steric and hydrophobic properties.

Uniqueness

(4-Nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate is unique due to the combination of a nitrophenyl group and a cyclohexylphenoxy group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(4-cyclohexylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c23-21(27-14-16-6-10-19(11-7-16)22(24)25)15-26-20-12-8-18(9-13-20)17-4-2-1-3-5-17/h6-13,17H,1-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNOOGASNUNYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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